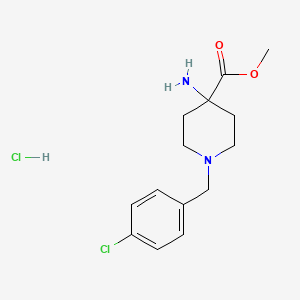
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N’-Dibenzylethylene-d4-diamine” is a research chemical with the CAS number 1219795-20-6 . It has a molecular formula of C16H20N2 and a molecular weight of 244.37 g/mol . It is used for pharmaceutical testing . This compound is an intermediate of cephalosporin and penicillin .
Molecular Structure Analysis
The molecular structure of “N,N’-DIBENZYLETHYLENE-D4-DIAMINE” can be represented by the SMILES string: C1=CC=C (C=C1)CNCCNCC2=CC=CC=C2 . This indicates that the molecule consists of two benzyl groups attached to an ethylene-diamine core.Physical And Chemical Properties Analysis
“N,N’-DIBENZYLETHYLENE-D4-DIAMINE” is a liquid at room temperature . It has a refractive index of 1.565 and a density of 1.02 g/mL at 25 °C . It has a boiling point of 195 °C/4 mmHg .Mechanism of Action
Safety and Hazards
“N,N’-DIBENZYLETHYLENE-D4-DIAMINE” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N/'-DIBENZYLETHYLENE-D4-DIAMINE involves the reduction of N,N/'-DIBENZYLETHYLENE-D4-DINITRILE using a reducing agent such as lithium aluminum hydride or sodium borohydride.", "Starting Materials": [ "N,N/'-DIBENZYLETHYLENE-D4-DINITRILE", "Lithium aluminum hydride or sodium borohydride", "Anhydrous ether or tetrahydrofuran", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve N,N/'-DIBENZYLETHYLENE-D4-DINITRILE in anhydrous ether or tetrahydrofuran.", "Add lithium aluminum hydride or sodium borohydride to the solution and stir at room temperature for several hours.", "Add hydrochloric acid dropwise to the reaction mixture to quench the excess reducing agent.", "Separate the organic layer and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Dissolve the residue in a mixture of water and hydrochloric acid and stir at room temperature for several hours.", "Add sodium hydroxide to the mixture to adjust the pH to basic.", "Extract the product with an organic solvent such as dichloromethane or ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N,N/'-DIBENZYLETHYLENE-D4-DIAMINE." ] } | |
CAS RN |
1219795-20-6 |
Product Name |
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE |
Molecular Formula |
C16H20N2 |
Molecular Weight |
244.374 |
IUPAC Name |
N,N/'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |
InChI Key |
JUHORIMYRDESRB-AREBVXNXSA-N |
SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
synonyms |
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)
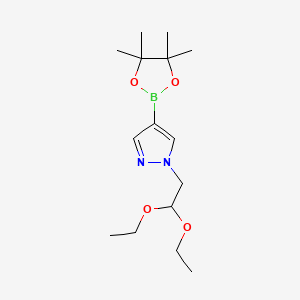
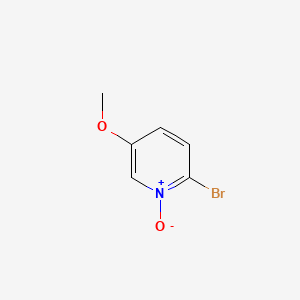
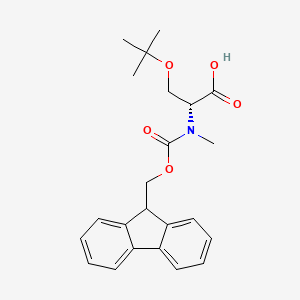
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)


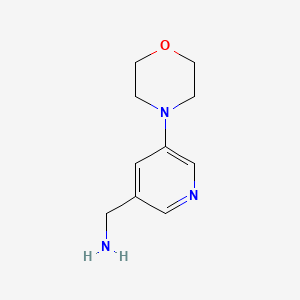
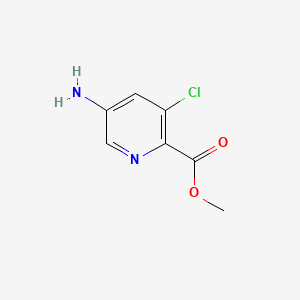

![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)

